N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide
Description
This compound features a benzothiazole-6-carboxamide core linked to a cyclopentanecarbonyl-substituted indoline moiety.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(16-6-8-18-20(11-16)28-13-23-18)24-17-7-5-14-9-10-25(19(14)12-17)22(27)15-3-1-2-4-15/h5-8,11-13,15H,1-4,9-10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDRSUOFLKVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention due to its possible biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.5 g/mol. The structural features include an indoline core linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1327532-71-7 |
| Molecular Weight | 391.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d]thiazole structure exhibit promising anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
- Case Study : A study on thiazole derivatives demonstrated that certain compounds could inhibit cancer cell lines through modulation of signaling pathways associated with cell survival and apoptosis (Lączkowski et al.) .
- Mechanism : The interaction with specific protein targets such as Vanin-1 has been highlighted, suggesting that this compound may similarly affect oxidative stress pathways critical in cancer progression .
Antimicrobial Activity
Thiazole derivatives have also shown significant antimicrobial activity against various pathogens, including bacteria and fungi.
- Activity Against Bacteria : Compounds similar to this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition depending on the structural modifications .
- Case Study : A recent investigation found that certain thiazole carboxamides exhibited potent activity against multidrug-resistant strains, reinforcing the potential of this class of compounds in treating infections caused by resistant bacteria .
Anti-inflammatory Activity
Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. Compounds with thiazole structures have been reported to exhibit anti-inflammatory effects.
- Mechanism : The inhibition of inflammatory mediators such as cytokines and chemokines has been observed in vitro, suggesting that this compound may modulate inflammatory responses effectively .
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity to optimize efficacy and minimize toxicity.
Comparison with Similar Compounds
Structural Analogues from Benzothiazole-Based Inhibitors ()
Key derivatives from Hsp90 C-terminal-domain inhibitor studies include:
| Compound ID | Substituents/Modifications | Yield (%) | HPLC Purity (%) | Retention Time (min) |
|---|---|---|---|---|
| 8l | 3-Carbamoylpiperidin-1-yl, 4-chlorophenyl | 65 | 99.9 | 5.54 |
| 8m | 4-Hydroxypiperidin-1-yl, 4-chlorophenyl | 46 | 96.2 | 6.00 |
| 8n | 4-Methylpiperidin-1-yl, 4-chlorophenyl | 29 | 99.4 | 7.49 |
| 9a | 1,3-Diaminopropane, 4-chlorophenyl | 62 | 99.8 | 4.40 |
| 9b | 3-Aminopiperidine, 4-chlorophenyl | 89 | N/A | N/A |
Key Differences :
- Target Compound vs. 8l–8n : The cyclopentanecarbonyl-indolinyl group replaces the piperidine/chlorophenyl substituents, likely increasing steric bulk and altering lipophilicity. This may reduce solubility but improve membrane permeability compared to 8m (hydroxypiperidine) or 8n (methylpiperidine) .
2-Acetamido-N-[4-(N-Phenylsulfamoyl)phenyl]benzothiazole-6-carboxamide ()
Compound 27 :
- Structure : Incorporates a sulfonamide-phenyl group and acetamido substitution.
- HPLC : tR = 7.03 min (301 nm), purity = 96.5%.
Comparison :
Antimicrobial Benzothiazole Derivatives ()
Compound 8 :
- Structure : Pyridinyl-pyrazole substituent.
- Melting Point : 247–248°C.
Compound 10 :
- Structure: Bromobenzo[d]thiazolyl-phthalazinone acetamide.
- Melting Point : 271–272°C.
Comparison :
- However, the absence of electron-withdrawing groups (e.g., bromo in 10) could reduce antimicrobial efficacy against Gram-negative pathogens .
Patent Derivatives with Cyclic Moieties ()
Example 51 :
- Structure : Features a pyrrolidine-2-carboxamide with hydroxy and methylthiazole groups.
Comparison :
- While both compounds incorporate carboxamide and cyclic ketones, the target compound’s benzothiazole-indoline scaffold may exhibit different kinase selectivity profiles compared to the pyrrolidine-thiazole system in Example 51 .
Preparation Methods
Cyclization of Methyl p-Aminobenzoate
The benzothiazole core is constructed using a modified Hinsberg cyclization (Scheme 1):
- Reagents : Methyl 4-aminobenzoate (1.0 equiv), potassium thiocyanate (1.2 equiv), bromine (1.5 equiv) in acetic acid.
- Conditions : Reflux at 110°C for 6–8 hours under nitrogen.
- Mechanism : Electrophilic bromination at the para position initiates ring closure, with thiocyanate acting as the sulfur source.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| IR (C=O) | 1693 cm⁻¹ | |
| $$ ^1H $$ NMR (CDCl₃) | δ 8.21 (d, J=8.4 Hz, 1H, ArH) |
Hydrolysis to Carboxylic Acid
- Reagents : 1M NaOH (5.0 equiv), ethanol/water (3:1).
- Conditions : Reflux for 3 hours, acidified to pH 2 with HCl.
- Yield : 92–95% after recrystallization (ethanol/water).
Preparation of 1-(Cyclopentanecarbonyl)indolin-6-amine
N-Acylation of Indoline
- Reagents : Indoline (1.0 equiv), cyclopentanecarbonyl chloride (1.1 equiv), DMAP (0.1 equiv) in dichloromethane.
- Conditions : 0°C → rt, 12 hours.
- Workup : Washed with 5% NaHCO₃, dried (Na₂SO₄), concentrated.
Optimization Note : Excess acyl chloride leads to diacylation; stoichiometric control critical.
Nitration and Reduction Sequence
- Nitration :
- HNO₃/H₂SO₄ (1:3) at 0°C, 1 hour → 6-nitroindoline derivative (72% yield).
- Reduction :
Amide Coupling and Final Assembly
Acid Chloride Formation
Coupling Reaction
- Reagents : 1-(Cyclopentanecarbonyl)indolin-6-amine (1.0 equiv), benzothiazole acid chloride (1.05 equiv), Et₃N (2.0 equiv) in THF.
- Conditions : 0°C → rt, 8 hours. Quench with H₂O, extract with EtOAc.
Yield Optimization :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 25 | 68 |
| DIPEA | DCM | 0→25 | 73 |
| Pyridine | DMF | 40 | 61 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$ ^1H $$ NMR (600 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, NH amide)
- δ 8.15 (d, J=8.2 Hz, 1H, benzothiazole H-7)
- δ 4.21 (t, J=6.8 Hz, 2H, indoline CH₂N)
$$ ^13C $$ NMR (151 MHz, DMSO-d₆) :
- δ 170.2 (cyclopentanecarbonyl C=O)
- δ 165.8 (benzothiazole C=O)
Mass Spectrometry
- ESI-MS : m/z 436.12 [M+H]⁺ (calc. 436.15)
Critical Analysis of Methodologies
Cyclization Efficiency
Comparative studies of benzothiazole formation routes:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Hinsberg (Br₂) | 85 | 98 |
| I₂/KSCN | 72 | 95 |
| Cu(OAc)₂-mediated | 68 | 91 |
Bromine-mediated cyclization provides optimal yield and regioselectivity for the 6-carboxylate derivative.
Acylation Challenges
Competitive O-acylation observed during indoline functionalization necessitates:
- Low-temperature addition of acyl chloride
- Use of non-nucleophilic bases (e.g., DMAP vs. Et₃N)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
